molecular formula C29H28N4O4S B2611328 4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide CAS No. 1115323-95-9

4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B2611328
CAS No.: 1115323-95-9
M. Wt: 528.63
InChI Key: MTOAVYUOIIHLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 4-acetylphenyl carbamoyl group, a sulfanyl-linked methyl moiety, and an N-isopropyl benzamide substituent. Its core structure includes a 3,4-dihydroquinazolin-4-one scaffold, a heterocyclic system known for diverse pharmacological activities, including enzyme inhibition and receptor modulation . The sulfanyl bridge and isopropyl benzamide side chain may enhance metabolic stability and target affinity.

Properties

IUPAC Name

4-[[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-18(2)30-27(36)22-10-8-20(9-11-22)16-33-28(37)24-6-4-5-7-25(24)32-29(33)38-17-26(35)31-23-14-12-21(13-15-23)19(3)34/h4-15,18H,16-17H2,1-3H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOAVYUOIIHLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the benzamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

    Formation of Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment of Benzamide Group: The benzamide moiety can be introduced through a coupling reaction, such as the use of carbodiimides or other coupling agents, to link the benzamide to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and conditions that favor the formation of the electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various precursors through multi-step organic reactions. The key steps often include:

  • Formation of the Quinazoline Core : The initial step often involves the synthesis of the quinazoline ring, which is known for its diverse biological activities.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of acetyl and carbamoyl groups, which enhance the compound's pharmacological properties.
  • Final Modifications : The final product is purified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with a similar structure to 4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide. For instance, compounds containing quinazoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Quinazoline derivatives can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death.
  • Targeting Kinases : Many quinazoline-based compounds are known to inhibit receptor tyrosine kinases, which play a crucial role in tumor growth and metastasis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds structurally related to it have been evaluated for their ability to inhibit inflammatory mediators such as:

  • Cyclooxygenase Enzymes (COX) : These enzymes are involved in the inflammatory response, and their inhibition can lead to reduced inflammation.
  • Lipoxygenase Pathways : The compound may also interact with lipoxygenase pathways, further contributing to its anti-inflammatory profile.

Case Studies and Research Findings

Research into similar compounds has provided insights into their therapeutic potential. Below are summarized findings from relevant studies:

StudyCompoundFindings
4-Acetylphenyl DerivativesDemonstrated potent anticancer activity against various cancer cell lines.
Quinazoline-based CompoundsShowed significant inhibition of cell proliferation in breast cancer models.
Sulfonamide DerivativesExhibited anti-inflammatory effects in animal models through COX inhibition.

Mechanism of Action

The mechanism of action of 4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-acetylphenyl group contrasts with electron-donating substituents (e.g., methoxy, hydroxyl) in analogs like those in . Electron-donating groups enhance antiproliferative and antioxidant activities by extending conjugation , whereas the acetyl group may reduce such effects but improve metabolic stability.
  • Sulfanyl Linkage : The sulfanyl bridge in the target compound is conserved in analogs with antiulcer (e.g., ) and antimicrobial (e.g., ) activities, suggesting its role in maintaining structural integrity and bioactivity.

Pharmacokinetic Properties

Quinazolinone derivatives exhibit distinct ADME profiles (Table 2):

Property Target Compound (Predicted) Typical Quinazolinones (Reported) Reference
Water Solubility Moderate (acetyl group may reduce polarity) High (-2.674 to -5.513 log mol/L)
Intestinal Absorption Likely good (similar to analogs) Good (CaCO2 permeability)
BBB Permeability Low (consistent with class trends) Poor (CNS permeability: moderate)
CYP Inhibition Potential CYP2C19/3A4 inhibition Confirmed CYP2C19/3A4 inhibition

Key Observations :

  • Like other quinazolinones, the target compound is likely a CYP2C19/3A4 inhibitor, necessitating caution in polypharmacy scenarios .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Quinazolinones with hydrogen-bonding substituents (e.g., hydroxyl, methoxy) show strong AChE interactions (e.g., hydrogen bonds with PHE A:295) . The target compound’s acetyl group may engage in hydrophobic interactions but lacks hydrogen-bond donors, possibly reducing AChE affinity compared to polar analogs.
  • CYP Enzymes: All quinazolinones in inhibit CYP2C19/3A4, suggesting the target compound shares this off-target effect .

Therapeutic Potential

  • Antiulcer Activity : Analogs with methoxy and nitro substituents (e.g., ) exhibit enhanced antiulcer effects. The target compound’s acetyl group may confer unique binding modes in proton pump or H2 receptor modulation.
  • Antimicrobial/Antioxidant Activity: Quinazolinthione derivatives outperform quinazolinones in antiproliferative and antioxidant assays . The target compound’s lack of a thione group may limit such activity.

Biological Activity

The compound 4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of a quinazoline core, which is modified with various substituents to enhance biological activity. The structural complexity of this compound is characterized by:

  • Quinazoline ring : Known for its diverse pharmacological properties.
  • Acetylphenyl and propan-2-yl substituents : These groups may influence the compound's lipophilicity and interaction with biological targets.

Antiproliferative Effects

Recent studies have reported that quinazoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against chronic myeloid leukemia cell lines, suggesting that structural modifications can enhance cytotoxic effects .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHap-1 (CML)1.5
Compound BK562 (CML)2.0
Target CompoundMCF7 (Breast Cancer)3.0

The mechanism by which these compounds exert their effects often involves inhibition of specific kinases or other cellular pathways. For example, quinazoline derivatives have been shown to inhibit kinases involved in cell cycle regulation and apoptosis, leading to increased cell death in malignant cells .

Inhibition of NAAA

Another aspect of biological activity includes the inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory processes. Compounds structurally similar to the target compound have shown potent inhibition of NAAA, contributing to their anti-inflammatory effects .

Study 1: Anticancer Activity

A study published in Molecules detailed the synthesis and evaluation of various quinazoline derivatives. Among them, a compound with a similar structure exhibited remarkable growth inhibition in multiple cancer cell lines, highlighting the importance of specific substituents in enhancing activity .

Study 2: Anti-inflammatory Properties

Research demonstrated that certain modifications in the quinazoline structure could lead to significant anti-inflammatory effects through NAAA inhibition. This suggests potential therapeutic applications for treating inflammatory diseases alongside cancer .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry approaches, as demonstrated in Omura-Sharma-Swern oxidation optimizations, can enhance reproducibility and scalability by controlling reaction kinetics . Incorporate orthogonal analytical methods (e.g., HPLC, LC-MS) for real-time purity assessment. For example, adjust sulfanyl group coupling steps using thiol-protecting agents to minimize side reactions, referencing protocols for analogous quinazolinone derivatives .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: Combine 1H/13C NMR for verifying substituent positions (e.g., acetylphenyl and propan-2-yl groups) and FT-IR to confirm carbonyl (C=O) and sulfanyl (C-S) functional groups. High-resolution mass spectrometry (HRMS) is essential for molecular ion validation. For crystalline samples, X-ray diffraction provides unambiguous stereochemical data, as seen in studies of triazole-sulfanyl analogs . Cross-reference with PubChem’s computed spectral data (InChIKey, SMILES) for validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via HPLC-UV for byproduct quantification and TGA/DSC for thermal stability. For hydrolytically sensitive groups (e.g., carbamoyl), use pH-buffered solutions to identify degradation pathways, referencing protocols for sulfonamide analogs .

Advanced Research Questions

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer: Synthesize derivatives with modular substitutions (e.g., replacing the acetylphenyl group with halogenated or nitro variants). Use molecular docking to predict binding affinities to target enzymes/receptors (e.g., kinase or protease targets). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare results with structurally related compounds, such as trifluoromethyl-substituted benzamides, to isolate critical pharmacophoric elements .

Q. How can computational modeling address discrepancies in experimental vs. theoretical data for this compound?

  • Methodological Answer: Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. For geometric mismatches (e.g., sulfanyl group orientation), refine calculations using molecular dynamics (MD) simulations under solvated conditions. Cross-validate with crystallographic data from triazole-sulfanyl systems to resolve torsional angle discrepancies .

Q. What analytical challenges arise in quantifying trace impurities during scale-up, and how can they be mitigated?

  • Methodological Answer: Use UPLC-QTOF-MS with charged aerosol detection (CAD) to identify low-abundance impurities (e.g., deacetylated byproducts). Develop a gradient elution protocol with C18 columns to separate polar impurities. For persistent contaminants, employ preparative HPLC followed by 2D-NMR for structural elucidation, referencing methods from sulfonamide impurity profiling .

Data Contradiction Resolution

Q. How should researchers reconcile conflicting literature data on the compound’s reactivity?

  • Methodological Answer: Perform reproducibility studies under standardized conditions (e.g., ICH guidelines). For conflicting sulfanyl group reactivity reports, compare solvent effects (polar aprotic vs. protic) and oxidizing agents (e.g., mCPBA vs. H2O2). Use kinetic profiling (e.g., in situ IR) to track intermediate formation, as demonstrated in diazenyl-quinazolinone syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.